
Buzepide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buzepide is a chemical compound with the molecular formula C22H28N2O. It is known for its role as an antispasmodic drug, which means it helps to suppress spasms, particularly those caused by smooth muscle contraction in tubular organs such as the stomach, intestine, or urinary bladder . This compound is also recognized for its cholinergic antagonist properties, meaning it binds to but does not activate cholinergic receptors, thereby blocking the actions of acetylcholine or cholinergic agonists .
Métodos De Preparación
The synthesis of Buzepide involves several steps. One common method includes the reaction of 2-phenylacetamide with various reagents to introduce the necessary functional groups. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Buzepide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound can lead to the formation of amines or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
Buzepide has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in different chemical transformations.
Biology: In biological research, this compound is studied for its interactions with proteins and other biomolecules.
Medicine: this compound is primarily used as an antispasmodic drug in medicine.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Buzepide involves its binding to cholinergic receptors without activating them. This binding blocks the actions of acetylcholine, a neurotransmitter that is involved in muscle contraction and other physiological processes. By blocking acetylcholine, this compound prevents muscle spasms and provides relief from conditions such as gastrointestinal and urinary bladder spasms .
Comparación Con Compuestos Similares
Buzepide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Diphenhydramine: An antihistamine with anticholinergic properties, used to treat allergies and motion sickness.
Atropine: A well-known anticholinergic drug used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce saliva production.
Scopolamine: Another anticholinergic drug used to prevent motion sickness and postoperative nausea and vomiting.
This compound stands out due to its specific application as an antispasmodic drug and its unique chemical structure, which allows it to effectively block cholinergic receptors and prevent muscle spasms.
Propiedades
Número CAS |
3691-21-2 |
|---|---|
Fórmula molecular |
C22H28N2O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
4-(azepan-1-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C22H28N2O/c23-21(25)22(19-11-5-3-6-12-19,20-13-7-4-8-14-20)15-18-24-16-9-1-2-10-17-24/h3-8,11-14H,1-2,9-10,15-18H2,(H2,23,25) |
Clave InChI |
SLJXUJZUTPFXRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


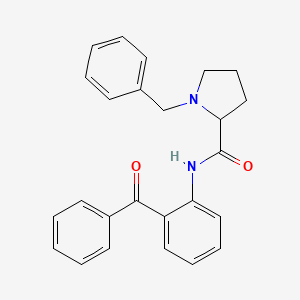
![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
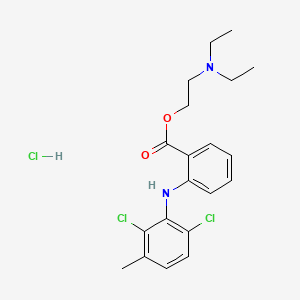
![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)
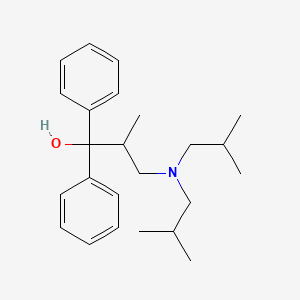
![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)

![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)

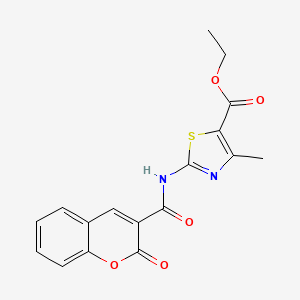
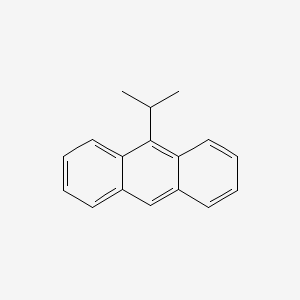
![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)

![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)
